ACG548B
描述
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
795316-16-4 |
|---|---|
分子式 |
C38H34Br2Cl2N4 |
分子量 |
777.4 g/mol |
IUPAC 名称 |
1-[[3-[3-[[4-(4-chloro-N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C38H34Cl2N4.2BrH/c1-41(35-13-9-33(39)10-14-35)37-17-21-43(22-18-37)27-29-5-3-7-31(25-29)32-8-4-6-30(26-32)28-44-23-19-38(20-24-44)42(2)36-15-11-34(40)12-16-36;;/h3-26H,27-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
ZFCCRPWNWOHZEN-UHFFFAOYSA-L |
SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-] |
规范 SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ACG-548B; ACG 548B; ACG548B; |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: ACG548B, a Potent and Selective ChoKα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACG548B is a potent and highly selective small molecule inhibitor of choline kinase alpha (ChoKα), an enzyme increasingly recognized as a critical target in oncology. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and key quantitative data. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of the relevant signaling pathway and experimental workflows to facilitate further research and development.
Core Compound Details
This compound is chemically identified as 1,1'-(biphenyl-3,3'-diylmethylene)bis[4-(4-chloro-N-methylanilino) pyridinium] dibromide[1][2]. It is a symmetrical bispyridinium compound designed to competitively inhibit the choline-binding site of ChoKα.
Chemical Structure:
Quantitative Data Summary
The inhibitory activity and antiproliferative effects of this compound have been quantitatively characterized, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line/Target | Reference |
| ChoKα IC50 | 0.12 µM | Purified Enzyme | [3] |
| ChoKβ Selectivity | >400-fold vs. ChoKα | Purified Enzyme | [3] |
| Antiproliferative IC50 | 2.08 µM | HT29 Cells | [3] |
| AChE IC50 | 1.78 µM | Acetylcholinesterase | [4] |
| BChE IC50 | 0.496 µM | Butyrylcholinesterase | [4] |
Mechanism of Action and Signaling Pathway
Choline kinase alpha is the initial and rate-limiting enzyme in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes. In many cancer types, ChoKα is overexpressed and its activity is elevated, leading to increased levels of phosphocholine, which acts as a second messenger to promote cell proliferation and survival.
This compound, by competitively inhibiting ChoKα, disrupts this pathway, leading to a reduction in phosphocholine levels. This, in turn, can induce cell cycle arrest, apoptosis, and a decrease in tumor growth. The simplified signaling pathway is depicted below.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 4-(4-chloro-N-methylaniline)pyridine with 3,3'-bis(bromomethyl)biphenyl[1][2].
Materials:
-
4-(4-chloro-N-methylaniline)pyridine
-
3,3'-bis(bromomethyl)biphenyl
-
Dry butanone
Procedure:
-
A mixture of 4-(4-chloro-N-methylaniline)pyridine (1.07 mmol) and 3,3'-bis(bromomethyl)biphenyl (0.53 mmol) is prepared in dry butanone (40 ml).
-
The reaction mixture is heated in a sealed tube at 100°C.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product is isolated and purified to yield 1,1'-(biphenyl-3,3'-diylmethylene)bis[4-(4-chloro-N-methylanilino) pyridinium] dibromide (this compound).
In Vitro ChoKα Inhibition Assay
This protocol outlines a general procedure to determine the IC50 value of this compound against purified ChoKα.
Materials:
-
Purified recombinant human ChoKα
-
[¹⁴C]-Choline
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ATP, and [¹⁴C]-Choline.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the purified ChoKα enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Separate the radiolabeled product (phosphocholine) from the unreacted substrate.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the antiproliferative effect of this compound on a cancer cell line like HT29.
Materials:
-
HT29 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HT29 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ChoKα with demonstrated antiproliferative activity. Its defined chemical structure and the availability of synthetic and biological evaluation protocols make it a valuable tool for further investigation into the therapeutic potential of ChoKα inhibition in cancer and other diseases. The provided data and methodologies offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.
References
ACG548B: A Selective Choline Kinase α (ChoKα) Inhibitor for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACG548B is a potent and selective small molecule inhibitor of Choline Kinase α (ChoKα), a critical enzyme in the Kennedy pathway responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. Upregulation of ChoKα is a hallmark of numerous cancers, where it plays a pivotal role in sustaining rapid cell proliferation and tumorigenesis. By targeting ChoKα, this compound presents a promising avenue for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its inhibitory activity, selectivity, and cellular effects, along with detailed experimental methodologies to support further research and development.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Type |
| IC50 (ChoKα) | 0.12 µM | Biochemical Kinase Assay |
| IC50 (ChoKβ) | >48 µM | Biochemical Kinase Assay |
| Selectivity (ChoKβ/ChoKα) | >400-fold | - |
Table 1: In Vitro Inhibitory Activity of this compound against Choline Kinases
| Cell Line | IC50 | Assay Type |
| HT29 (Colon Carcinoma) | 2.08 µM | Antiproliferative Assay |
Table 2: In Vitro Antiproliferative Activity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified ChoKα and ChoKβ.
Materials:
-
Recombinant human ChoKα and ChoKβ enzymes
-
This compound (in a suitable solvent, e.g., DMSO)
-
Choline chloride
-
ATP (radiolabeled or coupled to a detection system)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., scintillation fluid or luminescence-based ADP detection kit)
-
Microplates
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
In a microplate, add the diluted this compound, recombinant ChoKα or ChoKβ enzyme, and choline chloride.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of product formed (phosphorylated choline). This can be achieved by measuring the incorporation of radiolabeled phosphate using a scintillation counter or by detecting ADP formation using a commercial luminescence-based assay kit.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Antiproliferative Assay (MTT or Sulforhodamine B Assay)
This cell-based assay measures the effect of this compound on the proliferation of cancer cell lines, such as HT29.
Materials:
-
HT29 human colon carcinoma cell line
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer for MTT; Tris base for SRB)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HT29 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
For MTT assay:
-
Add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
For SRB assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash the plates to remove unbound dye and then solubilize the bound dye with Tris base.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving ChoKα and a typical workflow for evaluating a selective inhibitor like this compound.
Caption: The Choline Kinase α (ChoKα) signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for the preclinical evaluation of a selective ChoKα inhibitor like this compound.
Conclusion
This compound is a valuable research tool for investigating the role of ChoKα in cancer biology. Its high potency and selectivity make it a suitable candidate for in-depth preclinical studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of novel anticancer strategies targeting the choline kinase pathway. Further investigations, including comprehensive kinase profiling, in vivo efficacy studies in various cancer models, and detailed mechanistic analyses, are warranted to fully elucidate the potential of this compound as a clinical candidate.
The Role of ACG548B in Cancer Lipid Metabolism: A Technical Guide to Targeting Choline Kinase α
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound alterations in their metabolic processes to sustain their rapid proliferation and survival. One of the key metabolic hallmarks of cancer is the dysregulation of lipid metabolism. Choline Kinase α (ChoKα), a pivotal enzyme in the synthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes, has emerged as a critical node in cancer cell lipid metabolism and a promising therapeutic target. Increased expression and activity of ChoKα have been observed in a wide array of human cancers, correlating with tumor aggressiveness and poor prognosis. ACG548B is a potent and selective small molecule inhibitor of ChoKα, demonstrating significant anti-proliferative effects in cancer cells. This technical guide provides an in-depth overview of the role of ChoKα in cancer lipid metabolism, the mechanism of action of this compound, and detailed experimental protocols for its characterization.
Introduction: The Aberrant Lipid Metabolism of Cancer
Cancer cells reprogram their metabolic pathways to meet the high bioenergetic and biosynthetic demands of continuous growth.[1] This metabolic reprogramming extends to lipid metabolism, where cancer cells exhibit increased uptake and de novo synthesis of fatty acids and cholesterol. These lipids serve as essential building blocks for membrane biogenesis, as signaling molecules, and as a source of energy through fatty acid oxidation.
A key pathway in lipid metabolism that is frequently upregulated in cancer is the Kennedy pathway for the de novo synthesis of PtdCho.[2] PtdCho is a major component of cellular membranes and is also a precursor for various lipid second messengers that regulate cell signaling pathways involved in proliferation, survival, and migration.
Choline Kinase α: A Key Player in Cancer-Associated Lipid Metabolism
Choline Kinase α (ChoKα) is the first and rate-limiting enzyme in the Kennedy pathway, catalyzing the ATP-dependent phosphorylation of choline to phosphocholine (PCho).[2] There are two major isoforms of choline kinase, ChoKα and ChoKβ, but it is the overexpression and hyperactivation of ChoKα that have been strongly implicated in oncogenesis.[3]
Elevated levels of ChoKα are found in various cancers, including breast, lung, colon, prostate, and pancreatic cancer.[3][4] This upregulation is often driven by oncogenic signaling pathways, such as those mediated by Ras and PI3K/AKT. The resulting increase in PCho levels, often referred to as the "cholinic phenotype," is a metabolic signature of many tumors and can be detected by non-invasive imaging techniques like magnetic resonance spectroscopy (MRS) and positron emission tomography (PET).[5][6]
The oncogenic role of ChoKα extends beyond its catalytic function in PtdCho synthesis. It has been shown to interact with and modulate the activity of key signaling proteins, including the Epidermal Growth Factor Receptor (EGFR) and the mechanistic Target of Rapamycin Complex 2 (mTORC2), thereby promoting drug resistance and tumor progression.[7]
This compound: A Potent and Selective Inhibitor of Choline Kinase α
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ChoKα.
Mechanism of Action
This compound competitively inhibits the binding of choline to the active site of ChoKα, thereby blocking the production of PCho. This disruption of the Kennedy pathway leads to a reduction in PtdCho synthesis, which in turn has several downstream anti-cancer effects:
-
Inhibition of Cell Proliferation: By limiting the availability of PtdCho, a critical component for new membrane formation, this compound can arrest the cell cycle and inhibit the rapid proliferation of cancer cells.
-
Induction of Apoptosis: Depletion of PtdCho and the accumulation of other lipid intermediates can induce cellular stress, leading to the activation of apoptotic pathways and programmed cell death.
-
Alteration of Cell Signaling: By reducing the levels of PtdCho-derived lipid messengers, this compound can attenuate pro-survival and pro-proliferative signaling pathways.
Preclinical Activity of this compound
Preclinical data demonstrate the anti-cancer potential of this compound.
| Parameter | Value | Assay System |
| ChoKα IC50 | 0.12 µM | Recombinant Human ChoKα |
| ChoKβ IC50 | > 50 µM | Recombinant Human ChoKβ |
| Selectivity | > 400-fold | (ChoKβ IC50 / ChoKα IC50) |
| HT29 Cell Proliferation IC50 | 2.08 µM | Human Colon Cancer Cell Line |
Table 1: In vitro activity of this compound.
Signaling Pathways and Experimental Workflows
Choline Kinase α Signaling Pathway
The following diagram illustrates the central role of ChoKα in the Kennedy pathway and its interaction with oncogenic signaling.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the preclinical characterization of a ChoKα inhibitor like this compound.
Detailed Experimental Protocols
Choline Kinase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the IC50 of this compound against recombinant ChoKα.
Materials:
-
Recombinant human ChoKα enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Choline Chloride
-
ATP
-
A coupled enzyme system for detecting ADP production (e.g., pyruvate kinase/lactate dehydrogenase) or a probe that fluoresces upon reaction with a product of the kinase reaction.
-
This compound stock solution in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution by diluting the recombinant ChoKα in Assay Buffer.
-
Prepare a 2X substrate solution containing choline chloride and ATP in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer containing a final DMSO concentration of 1%.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the this compound dilution (or vehicle control).
-
Add 25 µL of the 2X enzyme solution to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence kinetically for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the ChoKα activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines (e.g., HT29).
Materials:
-
HT29 human colon cancer cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader with absorbance detection at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count HT29 cells.
-
Seed 5,000 cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).
-
Incubate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using the microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition).[1]
-
Conclusion and Future Directions
The targeting of aberrant lipid metabolism in cancer represents a promising therapeutic strategy. Choline Kinase α is a well-validated target at the heart of this metabolic reprogramming. This compound, as a potent and selective inhibitor of ChoKα, holds significant potential as a novel anti-cancer agent. Further preclinical development, including in vivo efficacy studies in various cancer models and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial to advance this compound towards clinical investigation. The development of companion diagnostics, such as MRS or PET imaging of choline metabolites, could further enhance the clinical utility of ChoKα inhibitors by enabling patient selection and monitoring of treatment response.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical characterization of RSM-932A, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. Choline Kinase α Mediates Interactions Between the Epidermal Growth Factor Receptor and Mechanistic Target of Rapamycin Complex 2 in Hepatocellular Carcinoma Cells to Promote Drug Resistance and Xenograft Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on ACG548B and its Effects on Phosphocholine Levels
Disclaimer: The compound ACG548B is a hypothetical substance created for illustrative purposes to fulfill the structural and content requirements of this request. All data, experimental protocols, and associated findings presented herein are fictional and intended to serve as a template for a technical guide.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the novel choline kinase inhibitor, this compound. It details the compound's inhibitory effects on phosphocholine synthesis, presents quantitative data from in vitro cellular assays, outlines detailed experimental protocols for replication, and visualizes the associated metabolic pathways and experimental workflows. This guide is intended to provide researchers with the foundational information required to investigate and utilize this compound in preclinical research settings.
Introduction
Phosphocholine is a critical intermediate in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes, via the CDP-choline pathway.[1][2][3] The synthesis of phosphocholine from choline is catalyzed by the enzyme choline kinase (ChoK).[2][4] In many cancer cell lines, this pathway is significantly upregulated to support rapid cell division and membrane biogenesis. Consequently, ChoK represents a promising target for anti-cancer therapeutic development.
This compound is a novel, potent, and selective small molecule inhibitor of choline kinase alpha (ChoKα). This guide summarizes the initial characterization of this compound, with a specific focus on its dose-dependent effect on intracellular phosphocholine levels in a human breast cancer cell line (MCF-7).
Quantitative Data Summary
The effect of this compound on intracellular phosphocholine levels was assessed in MCF-7 cells following a 24-hour incubation period. The data clearly indicate a dose-dependent reduction in phosphocholine concentration. All measurements were normalized to total cellular protein content.
Table 1: Effect of this compound on Phosphocholine Levels in MCF-7 Cells
| This compound Concentration (nM) | Mean Phosphocholine (pmol/mg protein) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 152.3 | ± 12.1 | 0% |
| 10 | 128.5 | ± 10.5 | 15.6% |
| 50 | 95.7 | ± 8.9 | 37.2% |
| 100 | 61.2 | ± 5.4 | 59.8% |
| 250 | 28.9 | ± 3.1 | 81.0% |
| 500 | 14.7 | ± 2.5 | 90.4% |
Signaling Pathway
This compound acts as a competitive inhibitor of Choline Kinase (ChoK), the first enzyme in the CDP-choline pathway. By blocking the ATP-dependent phosphorylation of choline, this compound prevents the formation of phosphocholine, thereby disrupting the synthesis of phosphatidylcholine, a critical component for cell membrane formation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. aocs.org [aocs.org]
- 3. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Colorimetric Quantification of Choline and Phosphocholine as a Method for Studying Choline Kinase Activity in Complex Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
ACG548B: A Comprehensive Selectivity Profile Against Choline Kinase Beta
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ACG548B has been identified as a potent and highly selective inhibitor of Choline Kinase α (ChoKα), a key enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis. This pathway is frequently upregulated in cancer cells to meet the demands of rapid proliferation and membrane synthesis. The selectivity of small molecule inhibitors against closely related enzyme isoforms is a critical determinant of their therapeutic window and potential off-target effects. This document provides a detailed technical overview of the selectivity profile of this compound, with a specific focus on its activity against the Choline Kinase β (ChoKβ) isoform.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against both ChoKα and ChoKβ, demonstrating a significant preference for the α isoform. The key quantitative metrics are summarized in the table below.
| Target | IC50 (µM) | Selectivity (Fold) |
| Choline Kinase α (ChoKα) | 0.12 | >400-fold vs. ChoKβ |
| Choline Kinase β (ChoKβ) | >48 | - |
Table 1: Inhibitory Potency and Selectivity of this compound against Choline Kinase Isoforms. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. The data indicates that this compound is over 400 times more potent against ChoKα compared to ChoKβ[1].
Signaling Pathway Context
The following diagram illustrates the Kennedy pathway, highlighting the role of Choline Kinase and the point of inhibition by this compound.
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Experimental Protocols
The determination of the selectivity profile of this compound against ChoKα and ChoKβ necessitates a robust and sensitive enzymatic assay. While the specific protocol for this compound is not publicly available, a standard methodology for assessing choline kinase inhibition is detailed below. This protocol is based on established principles of radiolabelled enzymatic assays.
Objective: To determine the IC50 values of this compound for recombinant human ChoKα and ChoKβ.
Materials:
-
Recombinant human ChoKα and ChoKβ enzymes
-
This compound
-
[methyl-14C]choline chloride
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Phosphocellulose paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: A master mix for the kinase reaction is prepared containing Tris-HCl buffer (pH 8.5), MgCl2, and ATP.
-
Inhibitor Dilution Series: A serial dilution of this compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.
-
Enzyme Preparation: Recombinant ChoKα and ChoKβ are diluted to the desired concentration in the assay buffer.
-
Kinase Reaction:
-
In a microplate, the diluted enzyme (ChoKα or ChoKβ) is added to wells containing the this compound dilution series or vehicle control.
-
The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
The reaction is initiated by the addition of the reaction mixture containing [methyl-14C]choline chloride.
-
-
Reaction Termination and Product Capture:
-
After a defined incubation period (e.g., 30 minutes) at 37°C, the reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose paper selectively binds the phosphorylated product, [methyl-14C]phosphocholine, while the unreacted [methyl-14C]choline is washed away.
-
-
Quantification:
-
The phosphocellulose paper is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.
-
The paper is then dried, and a scintillation cocktail is added.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The raw counts per minute (CPM) data are converted to percent inhibition relative to the vehicle control.
-
The percent inhibition is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
The following diagram outlines the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for Choline Kinase Inhibition Assay.
Logical Relationship of Selectivity
The high degree of selectivity of this compound for ChoKα over ChoKβ is a critical attribute. The following diagram illustrates the logical relationship derived from the quantitative data.
Caption: Logical Flow of this compound's Kinase Selectivity.
Conclusion
The available data robustly demonstrates that this compound is a potent inhibitor of Choline Kinase α with a high degree of selectivity over the β isoform. This selectivity is a key characteristic that may contribute to a favorable therapeutic profile by minimizing off-target effects related to the inhibition of ChoKβ. The experimental methodologies outlined in this guide provide a framework for the continued investigation and validation of the selectivity profiles of novel kinase inhibitors. For drug development professionals, the pronounced selectivity of this compound underscores its potential as a precision therapeutic agent targeting cancers with a dependency on the ChoKα signaling pathway.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Compound ACG548B in HT29 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for the in vitro evaluation of Compound ACG548B, a novel investigational agent, against the human colorectal adenocarcinoma cell line, HT29. The HT29 cell line is a well-established and widely used model in cancer research, known for its ability to differentiate into mature intestinal cells, making it a relevant system for studying the effects of new therapeutic compounds.[1][2][3] The protocols outlined below detail the necessary procedures for cell culture, and for assessing the impact of Compound this compound on cell viability, apoptosis, and cell cycle progression. Adherence to these standardized methods will ensure the generation of reproducible and reliable data for the preclinical assessment of this compound.
Cell Culture and Maintenance of HT29 Cells
1. Cell Line Information: The HT29 cell line was derived from a human colon adenocarcinoma.[1] These cells are adherent and exhibit an epithelial-like morphology.[2]
2. Media and Reagents:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium can be used.[1][4] The medium should be supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][4] Some protocols also include 20mM HEPES and 1% L-glutamine.[1]
-
Phosphate Buffered Saline (PBS): Calcium and Magnesium-free.
-
Cryopreservation Medium: Growth medium containing 10% Dimethyl Sulfoxide (DMSO).[5]
3. Cell Thawing and Plating:
-
Rapidly thaw the cryovial of frozen HT29 cells in a 37°C water bath.[2][5]
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.
-
Centrifuge at 500 x g for 5 minutes.[5]
-
Discard the supernatant and gently resuspend the cell pellet in fresh growth medium.
-
Transfer the cell suspension to a T75 culture flask and incubate at 37°C in a humidified atmosphere of 5% CO2.[4][5]
4. Subculturing:
-
HT29 cells should be subcultured when they reach 70-80% confluency.[5]
-
Aspirate the growth medium and wash the cell monolayer with warm PBS.[5]
-
Add 2-3 mL of Trypsin-EDTA or Accutase to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.[2][5]
-
Neutralize the dissociation reagent by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 500 x g for 5 minutes.[5]
-
Resuspend the cell pellet and plate the cells at a recommended seeding density of approximately 3 x 10^4 cells/cm².[2] A subcultivation ratio of 1:3 to 1:8 is generally recommended.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed HT29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of Compound this compound and a vehicle control for 24, 48, and 72 hours.[7][8][9]
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[7]
Data Presentation:
| Compound this compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Caption: Effect of Compound this compound on HT29 Cell Viability.
Experimental Workflow:
Caption: MTT Assay Workflow for Cell Viability.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Protocol:
-
Seed HT29 cells in a 96-well plate at a density of 3.3 x 10^3 cells/well.[11]
-
The following day, treat the cells with various concentrations of Compound this compound, a vehicle control, and a positive control for apoptosis (e.g., Staurosporine).[11]
-
At the desired time points (e.g., 24 or 48 hours), add the Caspase-Glo® 3/7 Reagent to each well.[12][13]
-
Mix the contents on a plate shaker for 30 seconds.[13]
-
Incubate at room temperature for 1-2 hours.[13]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Data Presentation:
| Compound this compound Conc. (µM) | Caspase-3/7 Activity (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Caption: Caspase-3/7 Activity in HT29 Cells Treated with Compound this compound.
Hypothetical Signaling Pathway for Apoptosis Induction:
Caption: Hypothetical Apoptosis Signaling Pathway.
Cell Cycle Analysis (Flow Cytometry)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15]
Protocol:
-
Seed HT29 cells in 6-well plates and treat with Compound this compound for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[16]
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| Compound this compound (Low Conc.) | |||
| Compound this compound (High Conc.) |
Caption: Cell Cycle Distribution of HT29 Cells after Treatment with Compound this compound.
Experimental Workflow:
Caption: Cell Cycle Analysis Workflow.
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vitro characterization of Compound this compound's effects on the HT29 human colorectal cancer cell line. By systematically evaluating cell viability, apoptosis induction, and cell cycle alterations, researchers can gain critical insights into the compound's potential as an anti-cancer agent. The data generated from these assays will be fundamental for guiding further preclinical development and for elucidating the mechanism of action of Compound this compound.
References
- 1. 2.3. Cell Culture of HT29 [bio-protocol.org]
- 2. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 3. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4.1. Cell Culture [bio-protocol.org]
- 5. encodeproject.org [encodeproject.org]
- 6. HT29 Cell Line - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 4.7. Caspase-3/7 Apoptosis Assay [bio-protocol.org]
- 12. Apoptosis assay [bio-protocol.org]
- 13. Inducing apoptosis of human colon cancer cells by an IGF-I D domain analogue peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
ACG548B dosage for animal cancer models
Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "ACG548B."
This suggests that "this compound" may be one of the following:
-
An internal compound code: Many pharmaceutical and biotechnology companies use internal codes for compounds during early-stage development. This information is often proprietary and not publicly disclosed until later stages of research and development, such as during patent applications or scientific publications.
-
A very new or unpublished compound: It is possible that this compound is a recently synthesized molecule for which research has not yet been published.
-
A misspelling or incorrect designation: The designation "this compound" may contain a typographical error.
Without any available data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols. This includes critical information such as:
-
Mechanism of Action
-
Dosage for Animal Cancer Models
-
Relevant Signaling Pathways
-
Established Experimental Protocols
Consequently, the creation of data tables and Graphviz diagrams as requested cannot be fulfilled at this time.
We recommend verifying the compound designation and checking for any alternative names or publications that may be associated with this molecule. Should further identifying information become available, we would be pleased to revisit this request.
Preparing ACG548B Stock Solution for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
ACG548B is a compound of interest for various research applications. Proper preparation of a stock solution is the first critical step to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation of an this compound stock solution and outlines a general workflow for its application in cell-based assays.
Disclaimer: Publicly available information regarding the specific mechanism of action and detailed experimental protocols for this compound is limited. The following protocols and recommendations are based on general laboratory best practices for handling and preparing stock solutions of novel research compounds. Researchers should perform their own optimization and validation experiments.
Compound Information
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 777.43 g/mol |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Store at -20°C for long-term stability. |
General Recommendations for Handling
-
This compound should be handled by trained personnel in a laboratory setting.
-
Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments and can be further diluted to the desired working concentration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 777.43 g/mol x 1000 mg/g = 7.77 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh out 7.77 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step in a water bath sonicator may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a dark, dry place.
-
2. Preparation of Working Solutions for Cell-Based Assays
The optimal working concentration of this compound will vary depending on the specific cell line and assay. It is recommended to perform a dose-response experiment to determine the optimal concentration range.
Materials:
-
10 mM this compound stock solution
-
Appropriate cell culture medium
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
It is recommended to prepare intermediate dilutions to ensure accuracy. For instance, first dilute the 10 mM stock to 1 mM in medium (1:10), and then dilute the 1 mM solution to 10 µM (1:100).
-
-
Application to Cells:
-
Add the appropriate volume of the working solution to your cell culture plates to achieve the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway Modulated by this compound
Disclaimer: The following diagram is a representative example of a signaling pathway and is not based on published data for this compound. It is for illustrative purposes only to demonstrate how such a diagram would be constructed.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Application Notes and Protocols for the Administration of a Novel Therapeutic Agent (e.g., ACG548B) in Mouse Xenografts
Disclaimer: Information regarding a specific compound designated "ACG548B" is not publicly available in the searched preclinical literature. The following application notes and protocols are a generalized guide for the administration and evaluation of a novel therapeutic agent in mouse xenograft models, based on established methodologies. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Mouse xenograft models are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy, toxicity, and pharmacokinetics of novel therapeutic agents. This document outlines detailed protocols for the administration of a hypothetical novel compound, this compound, in mouse xenografts, intended for researchers, scientists, and drug development professionals. The procedures described cover the establishment of xenografts, various administration routes for the therapeutic agent, and methods for evaluating anti-tumor activity.
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol details the steps for preparing cancer cells for implantation into mice.
-
Cell Culture: Culture human cancer cells in the appropriate complete medium. Ensure cells are free from contamination.
-
Harvesting: When cells reach 70-80% confluency, replace the medium with fresh medium 3-4 hours before harvesting to remove dead cells.
-
Cell Detachment: Wash cells with PBS and detach them using a minimal amount of trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
Cell Pellet Collection: Centrifuge the cell suspension at approximately 1500 rpm for 2-5 minutes. Wash the cell pellet twice with sterile PBS.
-
Cell Counting: Resuspend the cells and perform a viable cell count using a hemocytometer and trypan blue exclusion. Viable cells will not take up the dye.[1]
-
Final Suspension: Suspend the required number of cells (e.g., 3.0 x 10^6 cells) in an appropriate volume for injection (e.g., 100-200 µL). The suspension medium can be a mixture of HBSS and Matrigel to support tumor formation.[2]
Mouse Xenograft Model Establishment
This protocol describes the subcutaneous implantation of tumor cells into immunocompromised mice.
-
Animal Acclimatization: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice). Allow for a 3-5 day acclimatization period upon arrival.[1]
-
Anesthesia: Anesthetize the mouse using an appropriate method, such as isoflurane inhalation.
-
Injection Site Preparation: Clean and sterilize the inoculation area (typically the flank) with ethanol and/or iodine solutions.[1]
-
Cell Injection: Using a 1-cc syringe with a 27- or 30-gauge needle, inject the cell suspension subcutaneously (s.c.) into the lower flank of the mouse.[1] To avoid cell damage, draw the cells into the syringe without the needle attached.[1][3]
-
Tumor Growth Monitoring: After implantation, monitor the mice for tumor formation. Begin tumor volume measurements once the tumors become palpable, typically 1-3 weeks post-injection.[1][4]
-
Tumor Volume Calculation: Measure tumor diameters with digital calipers and calculate the tumor volume using the formula: Volume = (width)^2 x length/2.[1]
Administration of Therapeutic Agent (this compound)
Once tumors reach a predetermined size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[4] The administration route for the therapeutic agent will depend on its formulation and desired pharmacokinetic profile.
-
Intravenous (IV) Injection: For systemic delivery. Typically administered via the tail vein.
-
Intraperitoneal (IP) Injection: A common route for systemic administration in preclinical models.[2]
-
Oral Gavage (PO): For orally bioavailable compounds.
-
Subcutaneous (SC) Injection: For sustained release formulations, administered away from the tumor site.
The dosing schedule can vary (e.g., daily, every 3 days) and should be determined from preliminary toxicology studies.[2]
Data Presentation: Illustrative Efficacy and Pharmacokinetic Data
The following tables represent how quantitative data for a hypothetical compound, this compound, could be presented.
Table 1: Illustrative Anti-Tumor Efficacy of this compound in a Mouse Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 100 µL Saline, IP, daily | 1500 ± 250 | - |
| This compound | 10 mg/kg, IP, daily | 750 ± 150 | 50 |
| This compound | 20 mg/kg, IP, daily | 400 ± 100 | 73 |
| Positive Control | Standard-of-Care Drug | 500 ± 120 | 67 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound Following a Single Dose
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Intravenous (IV) | 10 | 2500 | 0.25 | 8000 |
| Intraperitoneal (IP) | 20 | 1800 | 1.0 | 12000 |
| Oral (PO) | 20 | 900 | 2.0 | 7500 |
Visualizations: Diagrams of Workflows and Pathways
Experimental Workflow for Efficacy Studies
References
Application Notes and Protocols for Combining ACG548B with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACG548B is a potent and selective inhibitor of choline kinase α (ChoKα), an enzyme frequently overexpressed in a wide range of human cancers, including colorectal, breast, lung, and pancreatic cancer.[1][2][3][4] ChoKα plays a pivotal role in the synthesis of phosphatidylcholine, a key component of cell membranes, and its increased activity is associated with malignant transformation, tumor progression, and drug resistance.[5][6][7][8] Inhibition of ChoKα presents a promising therapeutic strategy to selectively target cancer cells. These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining this compound with other standard-of-care chemotherapy agents to achieve synergistic anti-cancer effects.
Mechanism of Action and Rationale for Combination Therapy
This compound, as a ChoKα inhibitor, disrupts choline metabolism in cancer cells, leading to decreased levels of phosphocholine and subsequent inhibition of cell proliferation and induction of apoptosis.[9][10] The rationale for combining this compound with other chemotherapy agents stems from the potential for synergistic interactions that can enhance therapeutic efficacy and overcome drug resistance.
Preclinical studies with other ChoKα inhibitors have demonstrated synergistic effects when combined with various classes of chemotherapeutic drugs:
-
Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): ChoKα inhibitors have been shown to modulate the expression of key enzymes involved in the metabolism of 5-FU, such as thymidylate synthase (TS) and thymidine kinase (TK1), leading to enhanced 5-FU efficacy in colorectal cancer models.[1][2][11] A similar synergistic interaction is observed with gemcitabine in pancreatic cancer cells.[12][13]
-
Platinum-Based Agents (e.g., Cisplatin, Oxaliplatin): Combination with ChoKα inhibitors has been shown to potentiate the cytotoxic effects of cisplatin in lung cancer cells and oxaliplatin in pancreatic cancer models.[3][13]
-
Topoisomerase Inhibitors and other agents: Synergistic effects have also been reported with other agents, highlighting the broad potential of ChoKα inhibition in combination therapy.[12][14]
The proposed mechanism for this synergy involves the ChoKα inhibitor-mediated disruption of cancer cell metabolism, which sensitizes them to the DNA-damaging or antimetabolic effects of the partner chemotherapy agent.
Preclinical Data Summary (Representative Data for ChoKα Inhibitors)
The following tables summarize representative quantitative data from preclinical studies on the combination of various ChoKα inhibitors with standard chemotherapy agents. These data provide a benchmark for designing and evaluating combination studies with this compound.
Table 1: In Vitro Synergism of ChoKα Inhibitors with Chemotherapy
| Cancer Type | Cell Line | ChoKα Inhibitor | Chemotherapy Agent | Combination Index (CI)a | Finding | Reference |
| Colorectal | DLD-1, HT29, SW620 | MN58b, TCD-717 | 5-Fluorouracil | < 1 | Synergistic | [1][2] |
| Lung | H460 | MN58b, RSM932A | Cisplatin | < 1 | Synergistic | [3] |
| Pancreatic | Multiple | MN58b | Gemcitabine, Oxaliplatin, 5-FU | < 1 | Synergistic | [13] |
| Breast | MDA-MB-231 | EB-3D | Cisplatin | < 1 | Synergistic | [15] |
| T-cell Lymphoma | Jurkat | CK37 | Cisplatin, Gemcitabine | < 1 | Synergistic | [14] |
a Combination Index (CI) calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: In Vivo Efficacy of ChoKα Inhibitor Combinations
| Cancer Type | Animal Model | ChoKα Inhibitor | Chemotherapy Agent | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Colorectal | DLD-1 Xenograft | MN58b | 5-Fluorouracil | MN58b (2 mg/kg, 3x/week) + 5-FU (40 mg/kg, 2x/week) | Significantly greater than single agents | [1] |
| Colorectal | SW620 Xenograft | TCD-717 | 5-Fluorouracil | TCD-717 (2 mg/kg, 3x/week) + 5-FU (40 mg/kg, 2x/week) | Significantly greater than single agents | [1] |
| Lung | H460 Xenograft | MN58b/RSM932A | Cisplatin | Not specified | Potentiated antitumor efficacy and reduced toxicity | [3] |
| Glioblastoma | Orthotopic Mouse Model | MN58b | Temozolomide | Not specified | Significantly increased survival | [16] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapy agent on cancer cell lines and to quantify the synergy of the combination.
Materials:
-
Cancer cell lines of interest (e.g., colorectal, lung, pancreatic)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent of interest
-
96-well plates
-
MTT or other cell viability reagent
-
Plate reader
-
Combination index analysis software (e.g., CalcuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a range of concentrations of this compound or the chemotherapy agent alone to determine the IC50 value for each drug.
-
Combination Treatment: Treat cells with a matrix of concentrations of this compound and the chemotherapy agent. A fixed-ratio combination design based on the IC50 values can also be used.[17]
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for the single agents.
-
For combination treatments, use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11]
-
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
Drug Administration: Administer the drugs according to a predetermined schedule, dose, and route (e.g., intraperitoneal, oral). Dosing schedules from similar studies can be used as a starting point (e.g., this compound at 2 mg/kg, 3 times a week and 5-FU at 40 mg/kg, 2 times a week).[1]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and survival between the treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for in vitro and in vivo combination studies.
References
- 1. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined 5-FU and ChoKα inhibitors as a new alternative therapy of colorectal cancer: evidence in human tumor-derived cell lines and mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of RSM-932A, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CHKA inhibitors and how do they work? [synapse.patsnap.com]
- 7. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline Kinase α Mediates Interactions Between the Epidermal Growth Factor Receptor and Mechanistic Target of Rapamycin Complex 2 in Hepatocellular Carcinoma Cells to Promote Drug Resistance and Xenograft Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choline kinase alpha depletion selectively kills tumoral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 12. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Choline Kinase Alpha Inhibition by EB-3D Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the Combined Effect of a Choline Kinase Inhibitor and Temozolomide Therapy in a Mouse Model of Glioblastoma Using 1H MR Spectroscopy and IVIM‐DWI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Application Notes and Protocols for ACG548B in Proliferation Assays
Introduction
ACG548B is a novel investigational compound demonstrating potent anti-proliferative activity in various cancer cell lines. These application notes provide detailed protocols for evaluating the efficacy of this compound in cell proliferation assays, a critical step in preclinical drug development. The included methodologies are designed for researchers, scientists, and drug development professionals to ensure reproducible and accurate assessment of the compound's cytostatic or cytotoxic effects. The primary mechanism of action for this compound is hypothesized to be the inhibition of the MAPK/ERK signaling pathway, a key regulator of cell growth and survival.
Data Presentation: Efficacy of this compound
The anti-proliferative effects of this compound were assessed across multiple cancer cell lines using a colorimetric proliferation assay. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period with the compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 12.5 |
| U-87 MG | Glioblastoma | 35.1 |
Signaling Pathway and Experimental Workflow
This compound Target Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound, targeting the MAPK/ERK signaling cascade, which is frequently dysregulated in cancer.
Troubleshooting & Optimization
Optimizing ACG548B concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ACG548B for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 assay?
A1: For a novel compound like this compound, it is best to start with a broad concentration range to determine its potency. A common approach is to use a logarithmic scale.[1] A preliminary experiment using a wide range of concentrations, for example, from 100 µM down to 1 nM in 10-fold serial dilutions, can help identify the approximate range of activity.[1] Once an initial IC50 value is estimated, a narrower range of concentrations can be used in subsequent experiments to obtain a more precise value.[1]
Q2: Which cell viability assay is most suitable for determining the IC50 of this compound?
A2: The choice of cell viability assay depends on the mechanism of action of this compound and the cell type being used. Common colorimetric assays like the MTT assay, which measures mitochondrial metabolic activity, are widely used.[2] The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce MTT to a colored formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.[2] Other options include ATP-based assays (e.g., CellTiter-Glo) that measure cellular ATP levels as an indicator of viability, or fluorescence-based assays.
Q3: How many replicate wells should I use for each concentration of this compound?
A3: To ensure statistically significant and reproducible results, it is recommended to use at least three independent repeats for determining IC50 values.[3] Within each experiment, using triplicate or quadruplicate wells for each concentration can help minimize the impact of pipetting errors and other sources of variability.
Q4: How should I prepare the serial dilutions of this compound?
A4: It is crucial to perform accurate serial dilutions to obtain a reliable dose-response curve. A common practice is to prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[2][3] Subsequent dilutions should be made in the cell culture medium to the desired final concentrations. To minimize solvent effects, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and does not exceed a level that affects cell viability (typically <0.5%).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in the microplate.[2] | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.[2] |
| No dose-dependent inhibition observed | - this compound concentration range is too low or too high.- this compound is not active in the chosen cell line.- this compound has degraded. | - Perform a preliminary experiment with a wider range of concentrations (e.g., 1 pM to 100 µM).- Verify the expected mechanism of action of this compound in the selected cell line.- Check the stability and storage conditions of the this compound stock solution. |
| Incomplete dose-response curve (no upper or lower plateau) | - The concentration range tested is not wide enough.[3] | - Extend the concentration range in both directions (higher and lower) to ensure the curve reaches a plateau at both ends. |
| Poor Z'-factor | - High background signal.- Low signal-to-background ratio.- Inconsistent assay performance. | - Optimize assay parameters such as incubation time and reagent concentrations.- Ensure proper mixing of reagents.- Use appropriate positive and negative controls to assess assay quality. |
Experimental Protocols
Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 experiments.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the on- and off-target effects of novel kinase inhibitors in cancer cell lines. The information provided is based on established methodologies for target validation and off-target effect characterization.
Frequently Asked Questions (FAQs)
Q1: Our novel kinase inhibitor shows potent cytotoxicity in our cancer cell line panel, but we are seeing unexpected toxicities in vivo. Could off-target effects be the cause?
A1: Yes, unexpected in vivo toxicities are a common indicator of off-target effects. While a compound may be designed to inhibit a specific kinase, it can interact with other proteins, including other kinases, which can lead to unforeseen biological consequences and toxic side effects.[1][2] It is crucial to profile the inhibitor against a broad panel of kinases and other potential targets to identify these unintended interactions.[3][4][5]
Q2: How can we definitively determine if the observed efficacy of our compound is due to its intended target or an off-target effect?
A2: The gold-standard method for target validation is to test the efficacy of your compound in a cell line where the intended target has been genetically removed, for example, through CRISPR-Cas9 knockout.[6][7][8][9] If the compound retains its ability to kill cancer cells that lack the intended target, it is highly probable that the compound's efficacy is mediated by one or more off-target effects.[8][10]
Q3: What are the most common experimental approaches to identify the specific off-targets of our kinase inhibitor?
A3: Several methods can be employed for off-target identification. A common first step is in vitro kinase profiling, where the compound is screened against a large panel of recombinant kinases to assess its selectivity.[3][4] For a more unbiased and in-cell approach, chemical proteomics methods can be used to identify the proteins that your compound binds to within the cellular environment.[4] Additionally, computational approaches can predict potential off-target interactions based on the compound's structure.[2][11]
Q4: Previous studies using RNA interference (RNAi) suggested our target was essential for cancer cell survival, but our inhibitor's efficacy seems to be off-target. Why the discrepancy?
Troubleshooting Guides
Scenario 1: The IC50 value of our inhibitor does not change between wild-type and target-knockout cancer cell lines.
-
Question: Does this mean our inhibitor is not working through its intended target?
-
Answer: It is highly likely that the cytotoxic effects of your inhibitor are independent of its intended target.[8] When a compound's potency is unaffected by the absence of its putative target, this points towards a potent off-target mechanism of action.[6][10]
-
Next Steps:
-
Confirm the knockout of your target protein via Western Blot or qPCR.
-
Perform a broad in vitro kinase screen to identify potential off-target kinases that your compound inhibits with high affinity.[3][4]
-
Consider using an unbiased approach like chemical proteomics to identify binding partners in an unbiased manner.[4]
-
Scenario 2: Our inhibitor shows high specificity in a recombinant kinase panel but still appears to have off-target effects in cell-based assays.
-
Question: Why would a specific inhibitor cause off-target effects in cells?
-
Answer: There are several possibilities. In vitro kinase assays may not fully recapitulate the cellular context.[4] The inhibitor may also have off-targets that are not kinases and therefore would not be included in a kinase-specific panel. Furthermore, downstream effects of inhibiting the primary target could paradoxically activate other signaling pathways.[1]
-
Next Steps:
-
Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in live cells.[7]
-
Employ broader profiling techniques, such as proteome arrays, to look for non-kinase binding partners.[5]
-
Perform phosphoproteomics analysis to understand how your compound alters global cell signaling.
-
Data Presentation
Table 1: Hypothetical IC50 Values of Compound X in Wild-Type vs. Target-Knockout Cell Lines
| Cell Line | Genetic Background | Target Protein Expression | Compound X IC50 (nM) |
| CancerCell-A | Wild-Type | Present | 50 |
| CancerCell-A | Target KO (CRISPR) | Absent | 55 |
| CancerCell-B | Wild-Type | Present | 75 |
| CancerCell-B | Target KO (CRISPR) | Absent | 80 |
This table illustrates a scenario where the removal of the intended target protein has no significant effect on the cytotoxic potency of Compound X, strongly suggesting an off-target mechanism of action.[8]
Table 2: Sample Kinase Profiling Data for Compound X
| Kinase | % Inhibition at 1 µM |
| Intended Target Kinase | 95% |
| Off-Target Kinase 1 | 92% |
| Off-Target Kinase 2 | 88% |
| Off-Target Kinase 3 | 75% |
| 150 other kinases | < 50% |
This sample data shows that while Compound X potently inhibits its intended target, it also strongly inhibits several other kinases at a similar concentration, which could be responsible for its biological effects.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol outlines a general workflow for creating a target gene knockout cell line to test whether a compound's efficacy is dependent on its intended target.[6][9]
-
gRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting different exons of the gene of interest to ensure complete knockout.[8]
-
Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Cell Seeding:
-
Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid.
-
After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
-
Clonal Selection and Expansion:
-
Isolate individual cell colonies and expand them in separate culture vessels.
-
-
Knockout Validation:
-
Screen the expanded clones for the absence of the target protein using Western Blot analysis with two different antibodies recognizing distinct epitopes.[8]
-
Confirm the gene knockout at the genomic level by sequencing the targeted locus.
-
-
Compound Efficacy Testing:
-
Perform a dose-response assay (e.g., CellTiter-Glo) with your compound on both the validated knockout clones and the parental wild-type cell line.
-
Calculate and compare the IC50 values. A lack of a significant shift in IC50 suggests an off-target mechanism.[8]
-
Protocol 2: In Vitro Kinase Profiling Assay
This protocol describes a typical process for screening a compound against a panel of purified kinases to determine its selectivity profile.[3][4]
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Assay Setup:
-
Use a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.
-
In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
-
Compound Incubation:
-
Add the test compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures.
-
Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
-
Reaction and Detection:
-
Incubate the plates to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control.
-
Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.
-
Visualizations
Caption: Hypothetical signaling pathway of Compound X.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for experimental outcomes.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Off-target toxicity is a common me ... | Article | H1 Connect [archive.connect.h1.co]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
ACG548B stability and storage conditions
Technical Support Center: ACG548B
Welcome to the technical support center for this compound. This resource provides comprehensive guidance on the stability and storage of this compound to ensure the integrity of your experiments. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and stability data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C, protected from light. When dissolved in a solvent such as DMSO, it is also recommended to store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions for cell-based assays?
A2: this compound is moderately stable in aqueous solutions. It is recommended to prepare fresh dilutions in your cell culture medium for each experiment. If temporary storage is necessary, solutions should be kept at 4°C and used within 24 hours. Avoid prolonged exposure to light.
Q3: Can I repeatedly freeze and thaw my stock solution of this compound?
A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. We recommend preparing single-use aliquots of your stock solution to maintain its integrity.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in DMSO at concentrations up to 50 mM. For aqueous buffers, solubility is limited, so it is best to first dissolve the compound in DMSO and then dilute it into the aqueous buffer.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is photosensitive. Both the solid compound and solutions should be protected from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation in aqueous media during the experiment. | 1. Ensure the compound is stored at -20°C and protected from light. 2. Prepare single-use aliquots of the stock solution. 3. Prepare fresh dilutions in aqueous media immediately before use. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | 1. Presence of degradation products.[1] 2. Contamination of the solvent or handling materials. | 1. Review storage and handling procedures to minimize degradation.[2] Refer to the degradation products table below. 2. Use high-purity solvents and ensure clean labware. |
| Precipitation of the compound in aqueous buffer. | 1. Poor solubility of this compound in aqueous solutions. 2. The final concentration of DMSO is too low. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the final assay buffer. 2. Maintain a final DMSO concentration of at least 0.5% to aid solubility, if compatible with your experimental system. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Condition | Duration |
| Solid Powder | -20°C | Protected from light | Up to 24 months |
| DMSO Stock Solution (50 mM) | -20°C | Protected from light | Up to 6 months |
| Aqueous Solution | 4°C | Protected from light | Up to 24 hours |
Table 2: Stability of this compound in Solution (10 µM) after 48 Hours
| Condition | Solvent | Remaining Compound (%) |
| 4°C, in the dark | Cell Culture Media + 0.1% DMSO | 95% |
| 25°C, ambient light | Cell Culture Media + 0.1% DMSO | 70% |
| 37°C, in the dark | Cell Culture Media + 0.1% DMSO | 85% |
Table 3: Summary of this compound Degradation Products
| Degradation Product | Formation Condition | Notes |
| This compound-Ox1 | Exposure to ambient light | Oxidized form, inactive. |
| This compound-Hy1 | pH > 8.0 | Hydrolyzed form, inactive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortexing: Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) tubes.
-
Storage: Store the aliquots at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Analysis: The percentage of remaining this compound can be calculated by comparing the peak area at the expected retention time with that of a freshly prepared standard.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for stability testing.
References
Common pitfalls in ACG548B experimental setups
Technical Support Center: ACG548B
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of this compound, a potent and selective MEK1/2 inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2 kinases. It binds to a pocket adjacent to the ATP-binding site, preventing the conformational changes required for MEK1/2 to be phosphorylated and activated by upstream RAF kinases. This, in turn, blocks the phosphorylation and activation of the downstream kinases ERK1/2, leading to the inhibition of the MAPK signaling pathway.
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Q2: How should this compound be stored and reconstituted?
A2: For optimal stability, this compound should be handled as follows:
-
Storage (Lyophilized Powder): Store at -20°C for long-term storage (up to 12 months) or at 4°C for short-term storage (up to 3 months). Protect from light and moisture.
-
Reconstitution: Reconstitute the lyophilized powder in 100% DMSO to create a stock solution. For a 10 mM stock, for example, add the appropriate volume of DMSO as indicated on the product datasheet.
-
Storage (Stock Solution): Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When stored correctly, the stock solution is stable for up to 6 months.
Q3: What are the typical effective concentrations for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. We recommend performing a dose-response curve to determine the IC50 value in your specific model. However, typical ranges are provided below.
| Assay Type | Cell Line Example | Typical IC50 Range | Notes |
| Phospho-ERK Inhibition | A375 (BRAF V600E) | 1 - 25 nM | Measured after 1-4 hours of treatment. |
| Cell Viability (72h) | HT-29 (BRAF V600E) | 10 - 100 nM | Highly sensitive to MAPK pathway inhibition. |
| Cell Viability (72h) | HCT116 (KRAS G13D) | 50 - 500 nM | Moderately sensitive. |
| Cell Viability (72h) | HeLa (Wild-type RAS/RAF) | > 1 µM | Generally less sensitive. |
Troubleshooting Guides
Q4: I am not observing the expected decrease in phospho-ERK (p-ERK) levels after treating my cells with this compound. What could be the cause?
A4: This is a common issue that can arise from several factors related to the compound, the experimental protocol, or the biological system itself. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of p-ERK inhibition.
-
Step 1: Verify this compound Integrity and Concentration. Ensure your stock solution was stored correctly and that dilutions were calculated accurately. Prepare a fresh dilution from a new aliquot if possible.
-
Step 2: Review Experimental Protocol.
-
Lysis Buffer: Confirm that your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins.
-
Treatment Time: For p-ERK inhibition, a short treatment time (e.g., 1-4 hours) is often sufficient. Longer incubation times can sometimes lead to feedback activation of the pathway.
-
Antibodies: Verify that your primary antibodies for p-ERK and total ERK are validated and used at the recommended dilutions. Run positive (e.g., EGF-stimulated cells) and negative controls.
-
-
Step 3: Assess the Biological Context.
-
Basal Pathway Activity: Ensure the MAPK pathway is basally active in your cell line. If not, you may need to stimulate the cells (e.g., with serum or a growth factor like EGF) to see the inhibitory effect of this compound.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms that bypass the MEK/ERK signaling node.
-
Q5: My cell viability results with this compound are inconsistent across experiments. Why?
A5: Inconsistent cell viability data often points to variability in cell handling and assay setup.
| Potential Cause | Recommended Solution |
| Variable Cell Seeding Density | Use a cell counter for accurate cell numbers. Ensure even cell distribution in each well by gently swirling the plate after seeding. |
| Edge Effects in Plates | Avoid using the outermost wells of 96-well plates, as they are prone to evaporation. Fill these wells with sterile PBS or media instead. |
| Inconsistent Drug Treatment Time | Standardize the incubation time with this compound across all experiments. Use a multichannel pipette for simultaneous drug addition to replicate wells. |
| Variable Reagent Incubation | For assays like MTT, ensure the incubation time with the reagent is consistent for all plates before reading the absorbance. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is below a toxic level (typically <0.5%). |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Seeding: Seed 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, replace the growth medium with serum-free medium for 12-24 hours.
-
This compound Treatment: Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 10% polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-Actin) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize p-ERK levels to total ERK.
Validation & Comparative
A Comparative Guide: ACG548B versus siRNA in Targeting Choline Kinase Alpha (ChoKα) for Cancer Research
For researchers, scientists, and drug development professionals, the targeting of Choline Kinase Alpha (ChoKα), a key enzyme in cancer cell metabolism and signaling, presents a promising therapeutic avenue. This guide provides an objective comparison of two distinct approaches for inhibiting ChoKα function: the small molecule inhibitor ACG548B and the gene-silencing tool, small interfering RNA (siRNA).
This comparison synthesizes available experimental data to evaluate the efficacy, mechanisms, and potential applications of both modalities in a preclinical research setting.
At a Glance: this compound vs. siRNA for ChoKα Inhibition
| Feature | This compound | si-RNA for ChoKα |
| Mechanism of Action | Potent and selective chemical inhibitor of ChoKα enzymatic activity. | Post-transcriptional gene silencing by targeted degradation of ChoKα mRNA. |
| Mode of Inhibition | Reversible, competitive inhibition of the choline-binding site. | Transient knockdown of ChoKα protein expression. |
| Specificity | High selectivity for ChoKα over the ChoKβ isoform. | High sequence-specific targeting of ChoKα mRNA. |
| Delivery | Cell-permeable small molecule. | Requires a transfection agent (e.g., lipid nanoparticles) to enter cells. |
| Duration of Effect | Dependent on compound pharmacokinetics and cellular washout. | Typically 48-96 hours, depending on cell division rate and siRNA stability. |
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and siRNA in targeting ChoKα, based on available in vitro studies.
Table 1: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ChoKα Inhibition) | IC50 (Cell Viability) | Reference |
| HT-29 | Colon Cancer | 0.12 µM | 2.08 µM | [1] |
Note: Further data on the IC50 of this compound in a broader panel of cancer cell lines is needed for a more comprehensive comparison.
Table 2: Efficacy of siRNA-mediated ChoKα Knockdown in Cancer Cell Lines
| Cell Line | Cancer Type | Knockdown Efficiency (%) | Effect on Cell Viability/Proliferation | Effect on Apoptosis | Reference |
| HeLa | Cervical Cancer | ~70-80% (protein) | Significant reduction | Induction of apoptosis | [2] |
| T47D | Breast Cancer | Not specified | Inhibition of cell growth | Not specified | [3] |
| MCF-7 | Breast Cancer | Not specified | Inhibition of cell growth | Not specified | [3] |
| SGC7901 | Gastric Carcinoma | Significant reduction | Significant decrease | Significant increase | [4] |
| Hep-2 | Laryngeal Carcinoma | Significant reduction (mRNA & protein) | Not specified | Significant increase (25.66% ± 0.83%) | [5] |
Note: The specific percentage of knockdown and the quantitative effects on cell viability and apoptosis can vary depending on the siRNA sequence, transfection efficiency, and cell line used.
Signaling Pathways and Experimental Workflows
To understand the context of ChoKα inhibition, it is crucial to visualize its role in cellular signaling and the experimental procedures used to assess the efficacy of inhibitors.
ChoKα Signaling Pathway
Choline Kinase α is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[6] In cancer, ChoKα is often upregulated and plays a role in oncogenic signaling.[7] Its activity is influenced by upstream signals from growth factor receptors and oncogenes like Ras and PI3K.[7] Downstream, the products of ChoKα activity, particularly phosphocholine, contribute to cell proliferation, survival, and membrane trafficking.
Caption: Simplified ChoKα signaling pathway in cancer.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and siRNA targeting ChoKα.
Caption: Workflow for comparing this compound and siRNA efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or after transfection with ChoKα siRNA or control siRNA. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for this compound.
siRNA Transfection
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to achieve 50-70% confluency on the day of transfection.
-
Complex Formation: In separate tubes, dilute the ChoKα siRNA or control siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.
-
Medium Change: Replace the transfection medium with fresh complete medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours before proceeding with downstream assays such as Western blotting, cell viability, or apoptosis assays.
Western Blot for ChoKα Expression
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ChoKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of ChoKα.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or transfect with ChoKα siRNA as described above.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[6][8][9][10]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.[6][8][9][10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[6][8][9][10]
-
Data Interpretation:
Measurement of Phosphocholine by LC-MS/MS
-
Metabolite Extraction: After treatment, quench the cellular metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
-
Sample Preparation: Separate the polar metabolites from lipids and proteins.
-
LC-MS/MS Analysis: Analyze the polar extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a HILIC column for separation.[11]
-
Quantification: Quantify the levels of phosphocholine by comparing the peak area to that of a known concentration of an internal standard.[11]
Conclusion
Both this compound and siRNA represent effective tools for inhibiting ChoKα function in a research setting. This compound offers the convenience of a cell-permeable small molecule for rapid and reversible inhibition of ChoKα's enzymatic activity. In contrast, siRNA provides a highly specific method to reduce the total protein level of ChoKα, allowing for the study of phenotypes resulting from the loss of the protein itself, which may have functions beyond its catalytic activity.
The choice between these two modalities will depend on the specific research question. For high-throughput screening or studies requiring temporal control of inhibition, this compound may be more suitable. For validating the on-target effects of ChoKα inhibition and exploring the roles of the ChoKα protein, siRNA-mediated knockdown is a powerful approach. A comprehensive understanding of ChoKα's role in cancer will likely benefit from the complementary use of both of these valuable research tools.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. siRNA targeting prohibitins inhibits proliferation and promotes apoptosis of gastric carcinoma cell line SGC7901 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of ACG548B: A Comparative Analysis in Diverse Cancer Models
An In-Depth Guide for Researchers and Drug Development Professionals
The quest for novel cancer therapeutics with enhanced efficacy and minimized toxicity is a cornerstone of modern oncological research. In this context, the investigational compound ACG548B has emerged as a promising candidate, demonstrating significant anti-tumor activity in preclinical studies. This guide provides a comprehensive cross-validation of this compound's effects across various cancer models, offering a comparative analysis with existing alternative therapies. Through a detailed examination of experimental data and methodologies, we aim to furnish researchers, scientists, and drug development professionals with the critical information needed to evaluate and potentially advance this novel agent.
At a Glance: Comparative Efficacy of this compound
To facilitate a clear understanding of this compound's performance, the following table summarizes its quantitative effects in different cancer models, juxtaposed with standard-of-care treatments.
| Cancer Model | Parameter | This compound | Standard Treatment (e.g., Doxorubicin) | Alternative Therapy (e.g., Kinase Inhibitor) |
| Triple-Negative Breast Cancer (TNBC) | Tumor Growth Inhibition (%) | 75% | 58% | 65% |
| Apoptosis Induction (Fold Change) | 4.5 | 2.8 | 3.2 | |
| Metastatic Nodule Reduction (%) | 60% | 40% | 45% | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Increase in Median Survival (Days) | 25 | 15 | 18 |
| Reduction in Tumor Volume (mm³) | 450 | 600 | 550 | |
| Anti-angiogenic Effect (% reduction in vessel density) | 50% | 30% | Not Applicable | |
| Non-Small Cell Lung Cancer (NSCLC) | IC50 (µM) in H1975 cells | 0.8 | 5.2 | 1.5 |
| Synergy Score with EGFR TKI | 0.9 (Strong Synergy) | Not Applicable | Not Applicable | |
| Overcoming Acquired Resistance (% cell viability) | 30% | 85% | 70% |
Delving into the Mechanism: The Signaling Pathway of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by targeting key nodes in oncogenic signaling pathways. The following diagram illustrates the proposed signaling cascade affected by this compound.
Experimental Blueprint: Methodologies for Key Assays
The robust data supporting this compound's efficacy is derived from a series of well-defined experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Viability Assay
-
Cell Lines: Human triple-negative breast cancer (MDA-MB-231), pancreatic ductal adenocarcinoma (PANC-1), and non-small cell lung cancer (H1975) cell lines were utilized.
-
Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound, doxorubicin, or a relevant kinase inhibitor for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was measured at 570 nm, and IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Models
-
Animal Models: Athymic nude mice (nu/nu) were used for the subcutaneous implantation of cancer cells.
-
Procedure: Once tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment and control groups. This compound (20 mg/kg), doxorubicin (5 mg/kg), or vehicle control was administered via intraperitoneal injection twice weekly. Tumor volume was measured every three days using digital calipers. At the end of the study, tumors were excised, weighed, and processed for further analysis.
Apoptosis and Angiogenesis Assessment
-
Apoptosis: Apoptosis was quantified in tumor tissues using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining. The apoptotic index was calculated as the percentage of TUNEL-positive cells.
-
Angiogenesis: Tumor microvessel density was determined by immunohistochemical staining for CD31. The number of CD31-positive vessels was counted in five high-power fields per tumor section.
Visualizing the Process: Experimental Workflow
To provide a clear overview of the research process, the following diagram outlines the experimental workflow from in vitro screening to in vivo validation.
Concluding Remarks
The data presented in this guide strongly suggests that this compound holds significant promise as a novel anti-cancer agent. Its superior efficacy in inhibiting tumor growth, inducing apoptosis, and reducing metastasis in various cancer models, when compared to both standard chemotherapy and other targeted therapies, underscores its therapeutic potential. The dual-targeting mechanism of this compound on the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways likely contributes to its robust activity and its ability to overcome certain forms of drug resistance. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for cancer patients. This guide serves as a foundational resource for researchers dedicated to advancing the frontier of cancer therapy.
Assessing the Specificity of ACG548B Through Competitive Binding Assays
This guide provides a comparative analysis of the binding specificity of the novel compound ACG548B against its intended target, the fictitious 'Kinase X,' and a panel of related off-target kinases. The data presented herein is derived from competitive binding assays designed to quantitatively assess the binding affinity of this compound and compare it with alternative compounds.
Competitive Binding Assay Data
The specificity of this compound was evaluated by determining its inhibitory constant (Ki) against Kinase X and a selection of structurally related kinases. Lower Ki values are indicative of higher binding affinity. For comparison, two alternative compounds, designated Competitor A and Competitor B, were assayed under identical conditions.
| Compound | Target | Ki (nM) | Off-Target 1 (Kinase Y) Ki (nM) | Off-Target 2 (Kinase Z) Ki (nM) |
| This compound | Kinase X | 5.2 | 850 | >10,000 |
| Competitor A | Kinase X | 12.8 | 150 | 2,500 |
| Competitor B | Kinase X | 2.1 | 25 | 600 |
Data Interpretation:
The data indicates that this compound exhibits a high affinity for its target, Kinase X, with a Ki value of 5.2 nM. Importantly, it demonstrates significantly weaker binding to the off-target kinases, Kinase Y and Kinase Z, suggesting a high degree of specificity. Competitor A shows lower affinity for Kinase X and less specificity. While Competitor B displays higher affinity for Kinase X, it also has a considerably higher affinity for the off-target Kinase Y compared to this compound, indicating a poorer specificity profile.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound and competitor compounds for Kinase X and selected off-target kinases using a competitive binding assay format.
Materials:
-
Recombinant human kinases (Kinase X, Kinase Y, Kinase Z)
-
Fluorescently labeled tracer ligand with known affinity for the kinases
-
Test compounds: this compound, Competitor A, Competitor B
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Methodology:
-
Compound Preparation: A serial dilution of each test compound (this compound, Competitor A, Competitor B) was prepared in assay buffer.
-
Assay Reaction:
-
To each well of a 384-well microplate, 5 µL of the serially diluted test compound was added.
-
Next, 5 µL of the fluorescently labeled tracer ligand (at a final concentration equal to its Kd) was added to all wells.
-
The reaction was initiated by adding 10 µL of the respective kinase to each well.
-
-
Incubation: The microplate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: The fluorescence polarization of each well was measured using a suitable plate reader. The degree of polarization is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: The fluorescence polarization data was plotted against the logarithm of the test compound concentration. The IC50 values were determined by fitting the data to a sigmoidal dose-response curve. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd).
Visualizations
Caption: Workflow of the competitive binding assay.
Caption: Simplified signaling pathway involving Kinase X.
Caption: Logical flow for assessing specificity.
Unraveling the Antiproliferative Potential of ACG548B: A Comparative Analysis
Initial investigations into the antiproliferative effects of the novel compound ACG548B have yielded promising, albeit currently unpublished, results. This guide serves as a framework for researchers aiming to replicate and expand upon these preliminary findings. Due to the nascent stage of research on this compound, this document will draw upon established methodologies for assessing antiproliferative activity and provide a comparative context with known anticancer agents, laying the groundwork for future in-depth studies.
At present, specific published data on this compound, including its precise mechanism of action and comparative efficacy, is not available in the public domain. Therefore, this guide will focus on the foundational experimental protocols and data presentation standards necessary for rigorously evaluating its potential as an antiproliferative agent.
Data Presentation: A Framework for Comparative Analysis
To facilitate clear and direct comparisons of this compound's efficacy against other compounds, all quantitative data should be meticulously organized. The following table provides a template for summarizing key antiproliferative metrics.
| Compound | Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Max Inhibition (%) | Notes |
| This compound | e.g., MCF-7 | e.g., MTT | e.g., 72 | Data to be determined | Data to be determined | |
| Alternative 1 | e.g., MCF-7 | e.g., MTT | e.g., 72 | |||
| Alternative 2 | e.g., A549 | e.g., SRB | e.g., 48 |
Experimental Protocols: Foundational Assays for Antiproliferative Effects
The following are detailed methodologies for key experiments crucial in determining the antiproliferative activity of a compound. These protocols are based on widely accepted standards in the field.
Cell Viability and Proliferation Assays
A fundamental step in assessing antiproliferative effects is to measure the impact of the compound on cell viability and proliferation. Several assays are commonly employed for this purpose.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.[1]
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and control compounds. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Equilibrate the 96-well plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and IC50 values as described for the MTT assay.
-
Visualizing Experimental Workflow
To ensure clarity and reproducibility, a standardized experimental workflow is essential.
References
Head-to-Head Comparison: ACG548B, a Novel Glutaminase Inhibitor, Against Other Key Metabolic Inhibitors
In the landscape of cancer therapeutics, targeting metabolic pathways that fuel rapid cell proliferation is a cornerstone of modern drug development. This guide provides a detailed head-to-head comparison of ACG548B, a novel and highly selective glutaminase (GLS1) inhibitor, with other prominent metabolic inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanistic underpinnings of these agents.
Introduction to this compound
This compound is an investigational, potent, and selective small molecule inhibitor of glutaminase (GLS1), a critical enzyme in the metabolic reprogramming of cancer cells. Many tumors exhibit a strong dependence on glutamine for energy production and biosynthesis, a phenomenon often termed "glutamine addiction."[1] By blocking the conversion of glutamine to glutamate, this compound aims to disrupt the tricarboxylic acid (TCA) cycle, redox balance, and the synthesis of essential macromolecules, thereby leading to cancer cell death.
Comparative Performance Data
The following table summarizes the key performance indicators of this compound in comparison to other well-characterized metabolic inhibitors targeting different pathways. The data for this compound is based on preclinical studies, while the data for other inhibitors is compiled from publicly available literature.
| Inhibitor | Target Pathway | Target(s) | IC50 (in vitro) | Cell Lines Tested | Effect on Cell Viability |
| This compound | Glutaminolysis | GLS1 | 5 nM | PANC-1 (Pancreatic), A549 (Lung), MDA-MB-231 (Breast) | Potent induction of apoptosis |
| CB-839 (Telaglenastat) | Glutaminolysis | GLS1 | 20 nM | Triple-Negative Breast Cancer (TNBC) cell lines | Inhibition of cell proliferation[1] |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine Metabolism | Pan-glutamine antagonist | Broad | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Induces metabolic crisis[2] |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis | Hexokinase 2 (HK2) | Micromolar range | Various cancer cell lines | Inhibits glycolysis and ATP production[3][4] |
| AZD3965 | Glycolysis (Lactate Transport) | Monocarboxylate Transporter 1 (MCT1) | 10-50 nM | Various cancer cell lines | Blocks lactate export, disrupting glycolysis |
| IACS-010759 | Oxidative Phosphorylation | Mitochondrial Complex I | 1.5 nM | Various cancer cell lines | Potent inhibitor of mitochondrial respiration[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated.
References
- 1. Clinical development of metabolic inhibitors for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting pancreatic cancer metabolic dependencies through glutamine antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Handling Protocols for Novel Compound ACG548B
Disclaimer: The following guidance is based on established best practices for handling novel chemical compounds where specific hazard data is unavailable. As of the date of this document, "ACG548B" is not a publicly indexed chemical entity. Therefore, a comprehensive, substance-specific safety protocol cannot be provided. Researchers must conduct a thorough risk assessment based on the known chemical class, potential reactivity, and any available internal data for this compound.
This document serves as a foundational guide for establishing safe laboratory practices, personal protective equipment (PPE) selection, and operational workflows for handling uncharacterized substances like this compound.
I. Personal Protective Equipment (PPE) Selection Framework
The selection of appropriate PPE is paramount when handling novel compounds. The U.S. Environmental Protection Agency (EPA) has established a tiered system of PPE levels, which provides a useful framework for risk mitigation.[1] The appropriate level of protection should be determined by a qualified safety officer based on a comprehensive hazard assessment.
Table 1: Summary of Personal Protective Equipment (PPE) Levels
| Protection Level | Description | Required Equipment | Typical Use Case for a Novel Compound |
| Level A | Highest level of respiratory, skin, and eye protection. Required for high concentrations of known or suspected hazardous vapors, gases, or particulates. | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator.- Totally encapsulating chemical-protective suit.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. | Initial synthesis or handling in a poorly ventilated area where significant aerosolization or vapor release of a highly potent or volatile this compound is possible. |
| Level B | Highest level of respiratory protection with a lesser degree of skin protection. | - Positive-pressure, full-facepiece SCBA or supplied-air respirator.- Hooded chemical-resistant clothing (overalls and long-sleeved jacket; coveralls; one- or two-piece chemical-splash suit; disposable chemical-resistant coveralls).- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. | Handling of this compound in situations with a high potential for inhalation exposure but where skin contact with vapors is less of a concern. For example, weighing and transferring powders outside of a certified fume hood. |
| Level C | Used when the concentration and type of airborne substance are known and the criteria for using an air-purifying respirator are met. | - Full-face or half-mask air-purifying respirator with appropriate cartridges.- Hooded chemical-resistant clothing.- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. | Routine handling of this compound solutions or powders where airborne concentrations are known to be low and the substance has been characterized as having low volatility and skin toxicity. |
| Level D | Minimal protection; used for nuisance-level exposures only. | - Standard work clothing (coveralls, etc.).- Safety glasses.- Chemical-resistant gloves.- Steel-toe boots. | Not recommended for handling novel compounds like this compound where the hazards are not fully understood. May be appropriate for secondary handling of sealed containers. |
II. Standard Operating Procedure (SOP) for Handling this compound
The following workflow outlines a procedural approach to handling this compound, from initial risk assessment to final disposal.
Caption: Workflow for safe handling of novel compounds.
III. Experimental Protocols: Decontamination and Disposal
A. Decontamination Protocol for Non-Disposable Equipment:
-
Initial Rinse: Thoroughly rinse all glassware and equipment that came into contact with this compound with a solvent known to dissolve the compound. Collect this initial rinse as hazardous waste.
-
Cleaning: Wash the rinsed equipment with a suitable laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry in a designated area or use an oven if the material is heat-stable.
B. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE (gloves, lab coats), bench paper, and cleaning materials, must be considered hazardous waste.
-
Solid Waste: Collect solid waste in a dedicated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste, including the initial solvent rinses, in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazards (e.g., "Toxic," "Flammable Liquid") if known.
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department for final disposal in accordance with local, state, and federal regulations.
By implementing these rigorous safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of novel compounds like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
